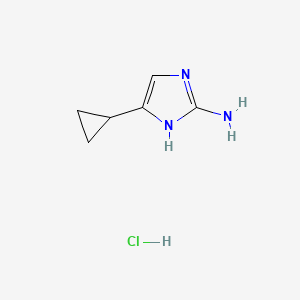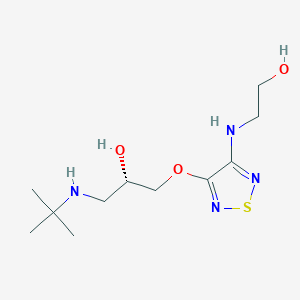
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
概要
説明
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol is a complex organic compound. Known for its multifunctional nature, it finds use in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized using a series of reactions, beginning with the preparation of key intermediates. One common approach is to start with the precursor molecule, subjecting it to a series of substitution reactions.
Industrial Production Methods
On an industrial scale, this compound is produced by optimizing reaction conditions to ensure high yield and purity. Catalysts and specific temperature and pressure conditions are often employed to drive the synthesis efficiently.
化学反応の分析
Types of Reactions
1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides.
Major Products
The major products formed depend on the specific reactions and conditions. Oxidation usually yields compounds with higher oxidation states, while reduction results in simpler molecules.
科学的研究の応用
The compound has broad applications in scientific research:
Chemistry: : Used as a reagent and intermediate in organic synthesis.
Biology: : Functions as a biochemical probe to study enzyme mechanisms.
Medicine: : Potential therapeutic agent due to its biological activity.
Industry: : Utilized in the manufacturing of various chemical products.
作用機序
The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. The pathways involve binding to specific sites, altering the activity of these targets, and initiating biological responses.
類似化合物との比較
Similar Compounds
Compounds like 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol share structural similarities but differ in functional groups or substituents.
Uniqueness
This compound's unique structure, including the thiadiazole moiety, sets it apart from others, providing distinct chemical and biological properties.
That's a high-level overview. What's your main interest? Let's dig into that a bit more!
特性
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3S/c1-11(2,3)13-6-8(17)7-18-10-9(12-4-5-16)14-19-15-10/h8,13,16-17H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTFJZVUWAYAIV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75014-26-5 | |
| Record name | 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075014265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1-DIMETHYLETHYLAMINO-3-((4-(2-HYDROXYETHYLAMINO)-1,2,5-THIADIAZOL-3-YL)OXY))-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3Z152215Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol in Timolol metabolism?
A1: This compound represents one of the two major urinary metabolites of Timolol observed in humans, rats, and mice. [] Its presence provides valuable insight into the metabolic pathways of Timolol across species. Understanding the formation and potential activity of metabolites like this one is crucial for comprehending the overall pharmacological profile of Timolol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


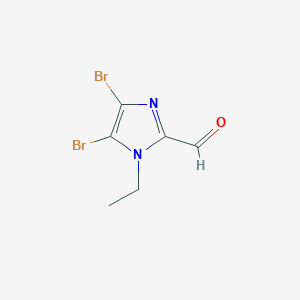
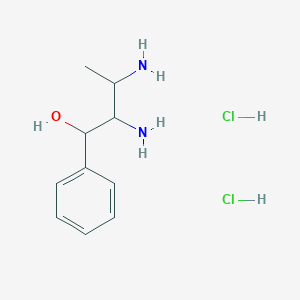
![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)
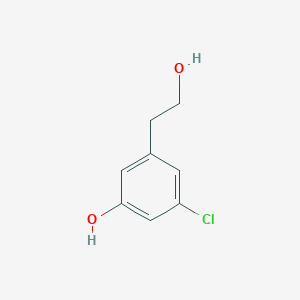

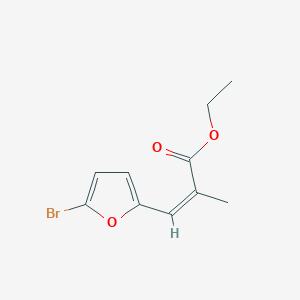


![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)
![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)
![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)

